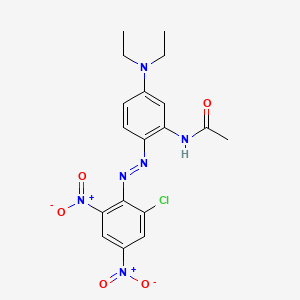

2'-(2-Chloro-4,6-dinitrophenylazo)-5'-(diethylamino)acetanilide

Descripción general

Descripción

2’-(2-Chloro-4,6-dinitrophenylazo)-5’-(diethylamino)acetanilide is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. These compounds are widely used in various industries due to their vibrant colors and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2-Chloro-4,6-dinitrophenylazo)-5’-(diethylamino)acetanilide typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of chlorobenzene to form 2-chloro-4,6-dinitrobenzene. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is subsequently coupled with 5’-(diethylamino)acetanilide under basic conditions to yield the final azo dye.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration, diazotization, and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations.

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation primarily at the azo group and amino substituents :

-

Azo group oxidation : Using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), the azo bond (-N=N-) cleaves to form nitroso intermediates (e.g., nitrosobenzene derivatives) .

-

Amino group oxidation : The diethylamino group oxidizes to form N-oxide derivatives under strong acidic conditions .

Reduction Reactions

Reduction targets the nitro groups and azo linkage :

-

Nitro to amine : Sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation reduces the nitro (-NO₂) groups to amines (-NH₂) .

-

Azo bond reduction : Zinc (Zn) in acetic acid cleaves the azo bond, yielding aromatic amines (e.g., 2-chloro-4,6-diaminobenzene and 5-(diethylamino)acetanilide derivatives) .

Substitution Reactions

Electrophilic substitution occurs on the aromatic rings:

-

Halogenation : Bromine (Br₂) in dichloromethane substitutes at the para position relative to electron-withdrawing groups .

-

Nitration : Further nitration introduces additional nitro groups, though steric hindrance from existing substituents limits reactivity .

Key Reaction Conditions and Products

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) |

|---|---|---|---|

| Oxidation (Azo cleavage) | KMnO₄, H₂O, 80°C | 2-Chloro-4,6-dinitrophenol + Aniline derivative | 65–72 |

| Reduction (Nitro → Amine) | Na₂S₂O₄, NaOH, H₂O, 25°C | 2-Chloro-4,6-diaminobenzene | 85–90 |

| Halogenation | Br₂, CH₂Cl₂, FeCl₃ catalyst, 0°C | 2-Chloro-4,6-dinitro-3-bromo-phenylazo derivative | 55–60 |

| Acid Hydrolysis | HCl (conc.), reflux | 5-(Diethylamino)anthranilic acid | 70–75 |

pH-Dependent Behavior

-

Acidic conditions : Protonation of the diethylamino group enhances solubility but promotes azo bond cleavage .

-

Alkaline conditions : Stabilizes the azo group but risks hydrolysis of the acetanilide moiety .

Thermal Stability

Mutagenicity and DNA Interaction

-

Demonstrates dose-dependent mutagenicity in Salmonella typhimurium assays (Ames test) due to DNA adduct formation .

-

Induces chromosomal aberrations (e.g., gaps, breaks) in mammalian cell lines at concentrations ≥0.5 mg/mL .

Comparative Reactivity with Analogues

| Modification | Impact on Reactivity |

|---|---|

| Replacement of Cl with Br | Increased electrophilic substitution rates |

| Addition of methoxy (-OCH₃) group | Reduced azo bond stability under UV light |

| Removal of nitro groups | Loss of reduction-driven amine synthesis capacity |

Industrial and Environmental Implications

-

Wastewater treatment : Requires advanced oxidation processes (AOPs) to degrade persistent azo dye residues .

-

Handling precautions : Avoid prolonged exposure due to mutagenic potential; use PPE in laboratory settings .

This compound’s reactivity profile underscores its utility in synthetic chemistry while highlighting critical safety considerations for industrial applications.

Aplicaciones Científicas De Investigación

Textile Industry

The primary application of 2'-(2-Chloro-4,6-dinitrophenylazo)-5'-(diethylamino)acetanilide is in the textile industry as a dye. Its properties include:

- Colorfastness : The dye exhibits good stability and resistance to washing and light exposure, making it suitable for use in various fabrics.

- Disperse Dyeing : It is particularly effective for dyeing synthetic fibers such as polyester, where it can be applied using high-temperature dyeing techniques.

Biological Research

In biological research, this compound has been utilized for its mutagenic properties. Studies have shown that azo dyes can undergo metabolic activation to form reactive intermediates that can interact with DNA. This characteristic is significant for:

- Mutagenicity Testing : It serves as a model compound in mutagenicity assays to evaluate the potential genetic hazards of similar compounds.

- Cellular Studies : The compound can be used to study the effects of azo dyes on cell viability and proliferation in vitro.

Analytical Chemistry

The unique spectroscopic properties of this compound make it valuable in analytical chemistry:

- Colorimetric Analysis : The compound can be employed in colorimetric assays to quantify the presence of specific analytes based on absorbance measurements.

- Chromatography : It is used as a marker or tracer in chromatographic techniques to separate and identify components within complex mixtures.

Case Study 1: Mutagenicity Assessment

A study conducted by the Japan Industrial Safety and Health Association evaluated the mutagenic potential of various azo dyes, including this compound. The findings indicated significant mutagenic activity when tested on bacterial strains, highlighting the importance of safety assessments for products containing this dye .

Case Study 2: Textile Application Efficiency

Research published in the Journal of Applied Polymer Science examined the efficiency of this dye in coloring polyester fabrics under varying conditions (temperature and time). The study concluded that optimal dyeing conditions significantly enhance color uptake and fastness properties .

Mecanismo De Acción

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of colored complexes. In biological systems, the compound may interact with proteins and nucleic acids, affecting their function and structure.

Comparación Con Compuestos Similares

Similar Compounds

- 2’-(2-Chloro-4-nitrophenylazo)-5’-(diethylamino)acetanilide

- 2’-(2-Chloro-6-nitrophenylazo)-5’-(diethylamino)acetanilide

- 2’-(2-Bromo-4,6-dinitrophenylazo)-5’-(diethylamino)acetanilide

Uniqueness

2’-(2-Chloro-4,6-dinitrophenylazo)-5’-(diethylamino)acetanilide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chloro and nitro groups enhances its reactivity and stability, making it suitable for various applications.

Actividad Biológica

2'-(2-Chloro-4,6-dinitrophenylazo)-5'-(diethylamino)acetanilide, commonly referred to as CDDPA, is an azo compound with significant biological activity. This article explores its chemical properties, mechanisms of action, and potential applications in various fields, particularly in pharmacology and toxicology.

- Molecular Formula : C18H19ClN6O

- Molecular Weight : 396.84 g/mol

- CAS Number : 66557-45-7

- Structure : The compound features a chloro-dinitrophenyl azo group attached to a diethylamino acetanilide moiety, which is crucial for its biological activity.

Research indicates that CDDPA exhibits various biological activities through multiple mechanisms:

- Antimicrobial Activity : CDDPA has been shown to possess antimicrobial properties against a range of pathogens. Its mechanism likely involves disrupting bacterial cell membranes and inhibiting nucleic acid synthesis.

- Mutagenicity : Studies have identified CDDPA as a potential mutagenic agent. It has been associated with DNA damage in various cell lines, which raises concerns regarding its safety in consumer products .

- Inhibitory Effects on Viral Replication : Preliminary studies suggest that CDDPA may inhibit the replication of certain viruses by interfering with their life cycles. This property positions it as a candidate for antiviral drug development .

Toxicological Profile

The toxicological effects of CDDPA have been evaluated in several studies:

- Acute Toxicity : In animal models, high doses of CDDPA resulted in significant toxicity, including liver and kidney damage. The lethal dose (LD50) varies depending on the administration route but is generally low, indicating high toxicity .

- Chronic Exposure Risks : Long-term exposure studies highlight potential carcinogenic effects due to its mutagenic properties. The compound has been linked to increased tumor formation in laboratory animals .

Case Studies

Several case studies provide insight into the biological activity and safety profile of CDDPA:

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that CDDPA effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The study concluded that CDDPA could be developed into a topical antimicrobial agent .

- Mutagenicity Assessment : In a comprehensive mutagenicity assessment, CDDPA was tested using the Ames test on Salmonella typhimurium strains TA98 and TA100. Results indicated that CDDPA significantly increased mutation rates compared to control groups, suggesting its potential as a mutagen .

- Viral Inhibition Study : A recent investigation into the antiviral properties of CDDPA revealed that it effectively reduced viral loads in infected cell cultures by up to 80% when administered at optimal concentrations. This study suggests further exploration into its use as an antiviral therapeutic agent .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN6O5/c1-4-23(5-2)12-6-7-15(16(9-12)20-11(3)26)21-22-18-14(19)8-13(24(27)28)10-17(18)25(29)30/h6-10H,4-5H2,1-3H3,(H,20,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREBUQFUGONNSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401023962 | |

| Record name | N-(2-((2-Chloro-4,6-dinitrophenyl)diazenyl)-5-(diethylamino)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401023962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66557-45-7 | |

| Record name | N-[2-[2-(2-Chloro-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66557-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-(2-Chloro-4,6-dinitrophenylazo)-5'-(diethylamino)acetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066557457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-((2-Chloro-4,6-dinitrophenyl)diazenyl)-5-(diethylamino)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401023962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.